IRBESARTAN-D4
Overview
Description
SR-47436 D4, also known as Irbesartan D4, is a deuterium-labeled version of Irbesartan. Irbesartan is a potent and specific angiotensin II type 1 receptor antagonist. It is primarily used in the treatment of high blood pressure, heart failure, and diabetic kidney disease .
Mechanism of Action
Target of Action
Irbesartan D4, a deuterium-labeled variant of Irbesartan, is a highly potent and specific antagonist of the angiotensin II type 1 (AT1) receptor . The AT1 receptor is primarily found in tissues like vascular smooth muscle and the adrenal gland .
Mode of Action
Irbesartan D4 prevents angiotensin II from binding to the AT1 receptor . This binding prevention causes a series of downstream effects that contribute to its therapeutic action. Irbesartan D4 and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The primary biochemical pathway affected by Irbesartan D4 is the renin-angiotensin system (RAS) . By blocking the AT1 receptor, Irbesartan D4 inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, which helps lower blood pressure .
Pharmacokinetics
Irbesartan D4 exhibits favorable pharmacokinetic properties. It displays linear, dose-related pharmacokinetics and has a prolonged elimination half-life of 11 to 15 hours . Irbesartan D4 is primarily metabolized by the cytochrome P450 enzyme CYP2C9 . It is excreted via both the feces (80%) and urine (20%) .
Result of Action
The molecular and cellular effects of Irbesartan D4’s action include the prevention of angiotensin II-induced vasoconstriction and aldosterone secretion . This results in vasodilation and a decrease in fluid volume, which helps lower blood pressure . Additionally, Irbesartan D4 has been shown to have cholesterol-lowering effects by blocking the intracellular cellular mevalonate metabolism pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Irbesartan D4. For instance, wastewater treatment plants, which constitute the main environmental source of this compound, fail to completely reduce its presence in wastewater and generate additional toxic byproducts through the chlorine-based disinfection process . These byproducts can have variable toxicity and significant environmental risks .
Biochemical Analysis
Biochemical Properties
Irbesartan D4 plays a crucial role in biochemical reactions by selectively inhibiting the angiotensin II type-1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Irbesartan D4 interacts with various biomolecules, including the AT1 receptor, and exhibits non-competitive antagonism. This interaction is characterized by the binding of Irbesartan D4 to the receptor, which blocks the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion .
Cellular Effects
Irbesartan D4 influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, Irbesartan D4 inhibits the downstream signaling pathways activated by angiotensin II. This includes the reduction of intracellular calcium levels, inhibition of protein kinase C (PKC) activation, and suppression of reactive oxygen species (ROS) production. These effects collectively contribute to the relaxation of blood vessels, reduced cell proliferation, and decreased inflammation .
Molecular Mechanism
At the molecular level, Irbesartan D4 exerts its effects by binding to the AT1 receptor with high affinity. This binding prevents the receptor from interacting with angiotensin II, thereby inhibiting the activation of G-protein coupled signaling pathways. Irbesartan D4 also modulates gene expression by influencing transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to anti-inflammatory and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR-47436 D4 involves the incorporation of deuterium atoms into the Irbesartan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of SR-47436 D4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified to achieve the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions: SR-47436 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of SR-47436 D4.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SR-47436 D4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques to study the behavior of deuterium-labeled compounds.
Biology: Employed in studies investigating the role of angiotensin II receptors in various biological processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Irbesartan.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Comparison with Similar Compounds
Irbesartan: The non-deuterated version of SR-47436 D4, used for similar therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties but different pharmacokinetic profiles
Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .
Properties
IUPAC Name |
2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-WQKXEYJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670085 | |
Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216883-23-6 | |
Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the role of Irbesartan-d4 in the analysis of Irbesartan levels in plasma?
A1: this compound is a deuterated form of Irbesartan, meaning it has a similar structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, making it an ideal internal standard for mass spectrometry analysis. By adding a known amount of this compound to the plasma samples, researchers can account for variations during sample preparation and ionization. This allows for a more accurate and reliable quantification of Irbesartan in the samples.
Q2: How does the method described in the research utilize this compound to improve the accuracy of Irbesartan quantification?
A2: The research outlines a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. After adding this compound to the plasma samples, they undergo solid-phase extraction (SPE) to isolate Irbesartan and this compound. The extracted samples are then separated based on their chemical properties using liquid chromatography and detected by mass spectrometry.
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